![molecular formula C23H35N3O7 B3949906 1-(2-ethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949906.png)
1-(2-ethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate
Overview
Description
1-(2-ethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate, also known as EMD-386088, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective dopamine D1 receptor agonist that has been shown to have promising results in treating various neurological and psychiatric disorders.
Mechanism of Action
1-(2-ethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate acts as a selective dopamine D1 receptor agonist, which means that it activates these receptors in the brain. The activation of dopamine D1 receptors results in an increase in the levels of dopamine in the brain, which is associated with feelings of pleasure, reward, and motivation. This compound has also been shown to modulate other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine in the striatum, which is a region of the brain that is involved in reward processing. This compound has also been shown to increase the levels of cAMP in the prefrontal cortex, which is a region of the brain that is involved in executive function and decision-making.
Advantages and Limitations for Lab Experiments
1-(2-ethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate has several advantages for use in lab experiments. It is a highly selective dopamine D1 receptor agonist, which means that it can be used to specifically target this receptor in the brain. It has also been shown to have a long half-life, which allows for sustained activation of the dopamine D1 receptor. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively high molecular weight, which can limit its ability to cross the blood-brain barrier.
Future Directions
There are several future directions for the study of 1-(2-ethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate. One potential application is in the treatment of depression, as it has been shown to have antidepressant-like effects in animal models. Another potential application is in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models. Further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential for use in combination with other drugs. Additionally, the development of novel synthetic methods for this compound could lead to improved yield and purity, which would facilitate its use in research and clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It has a selective affinity for dopamine D1 receptors and has been investigated for its potential use in the treatment of depression, Parkinson's disease, and drug addiction. This compound has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the safety and efficacy of this compound in humans and to determine its potential for use in combination with other drugs.
Scientific Research Applications
1-(2-ethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate has been extensively studied for its therapeutic potential in treating various neurological and psychiatric disorders. It has been shown to have a selective affinity for dopamine D1 receptors, which are involved in the regulation of mood, motivation, and reward. This compound has been investigated for its potential use in the treatment of depression, Parkinson's disease, and drug addiction.
properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3.C2H2O4/c1-2-27-20-6-4-3-5-19(20)17-24-10-7-18(8-11-24)21(25)22-9-12-23-13-15-26-16-14-23;3-1(4)2(5)6/h3-6,18H,2,7-17H2,1H3,(H,22,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTACFGVZUUSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)NCCN3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



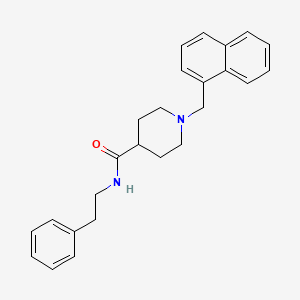
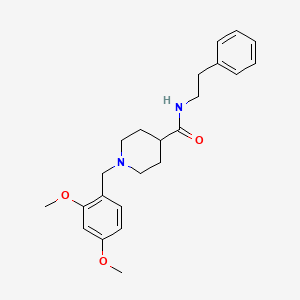
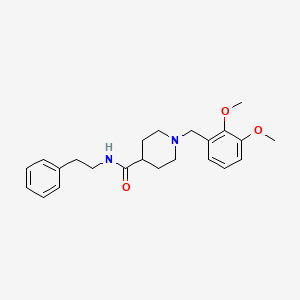
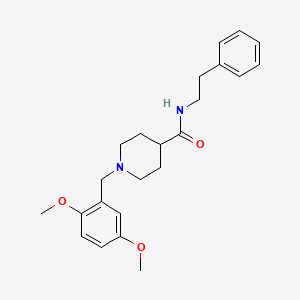
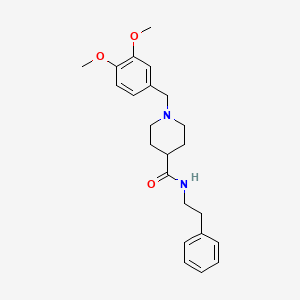
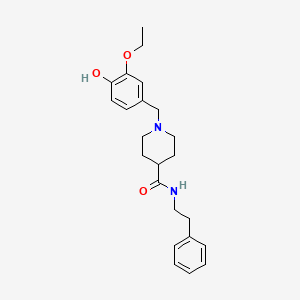

![1-[3-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949861.png)
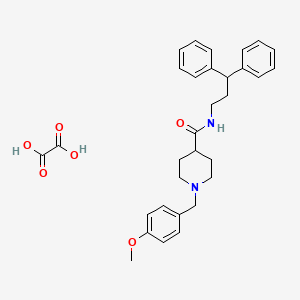
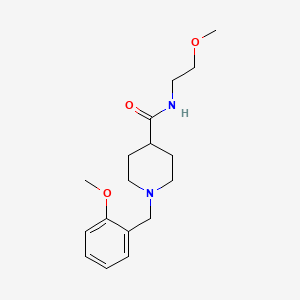
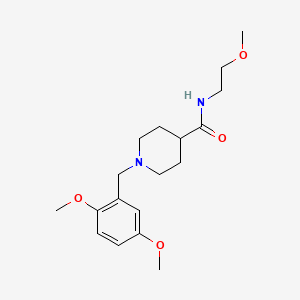
![1-[3-(benzyloxy)benzyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B3949889.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949905.png)
